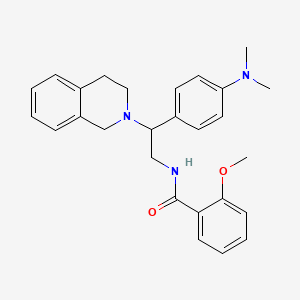

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide

Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide is a complex organic compound of interest due to its unique chemical structure and potential applications across various scientific disciplines, including chemistry, biology, and medicine. This compound is characterized by the presence of several functional groups, making it a versatile molecule for research.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O2/c1-29(2)23-14-12-21(13-15-23)25(30-17-16-20-8-4-5-9-22(20)19-30)18-28-27(31)24-10-6-7-11-26(24)32-3/h4-15,25H,16-19H2,1-3H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNINROSEHUYVGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide can be achieved through multi-step organic reactions. Typically, the synthesis involves:

Starting Materials: : Precursors such as 2-methoxybenzoic acid, 3,4-dihydroisoquinoline, and 4-(dimethylamino)benzaldehyde.

Step-by-Step Reactions

Amide Bond Formation: : Coupling of 2-methoxybenzoic acid with 3,4-dihydroisoquinoline.

Reductive Amination: : Reaction between the resulting amide and 4-(dimethylamino)benzaldehyde under reducing conditions to yield the final compound.

Reaction Conditions: : Specific catalysts, solvents, temperature, and pH control are crucial to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

Scalability: : Utilizing large-scale reactors and automated systems to manage reaction conditions.

Optimization: : Fine-tuning the reaction parameters to maximize efficiency and minimize by-products.

Purification: : Employing chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : In concentrated HCl at reflux, the amide bond cleaves to yield 2-methoxybenzoic acid and the corresponding amine derivative .

-

Enzymatic Hydrolysis : Esterase-mediated cleavage has been observed in vitro, producing metabolites with modified pharmacological activity .

Table 1: Hydrolysis Conditions and Products

Methoxy Group Transformations

The 2-methoxy substituent participates in demethylation and nucleophilic substitution:

-

Demethylation : Treatment with BBr₃ in dichloromethane at −78°C removes the methyl group, yielding 2-hydroxybenzamide derivatives .

-

Nucleophilic Substitution : Reaction with thiophenol in the presence of K₂CO₃ replaces the methoxy group with a thioether .

Table 2: Methoxy Group Reactions

Dimethylamino Group Reactions

The dimethylamino moiety undergoes alkylation and oxidation:

-

Quaternary Ammonium Salt Formation : Reaction with methyl iodide in acetonitrile produces a quaternary ammonium salt, enhancing water solubility .

-

Oxidation : Hydrogen peroxide in acetic acid oxidizes the dimethylamino group to a nitroso intermediate .

Table 3: Dimethylamino Group Modifications

| Reaction | Conditions | Product | Significance |

|---|---|---|---|

| Alkylation | CH₃I, CH₃CN, 50°C, 24 hrs | Quaternary ammonium salt | Improved pharmacokinetics |

| Oxidation | H₂O₂, CH₃COOH, 25°C, 4 hrs | N-Oxide derivative | Metabolite identification |

Dihydroisoquinoline Ring Modifications

The dihydroisoquinoline ring participates in redox and ring-opening reactions:

-

Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the tetrahydroisoquinoline to its aromatic form .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) fully reduces the ring to a decahydroisoquinoline.

Table 4: Dihydroisoquinoline Reactivity

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant promise in the development of novel pharmaceuticals. Its structural features suggest potential interactions with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that compounds related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide demonstrate anticancer properties. A study highlighted the synthesis of similar isoquinoline derivatives that showed selective cytotoxicity against cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective effects. Compounds with structural similarities have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's .

Pharmacological Insights

Pharmacological studies have focused on the compound's interaction with neurotransmitter systems and its potential as a therapeutic agent.

- Dopaminergic Activity : The dimethylamino group in the compound may enhance its interaction with dopaminergic receptors. Research has shown that related compounds can modulate dopamine release and uptake, indicating potential applications in treating disorders such as schizophrenia and depression .

- Antidepressant Properties : Preliminary studies suggest that isoquinoline derivatives can exhibit antidepressant-like effects in animal models. These findings could pave the way for developing new antidepressant medications that target specific pathways involved in mood regulation .

Biological Research Applications

The compound's unique structure allows it to be utilized in various biological research applications.

- Biochemical Assays : The compound can be employed in biochemical assays to study enzyme activities or receptor interactions, particularly those involving G-protein coupled receptors (GPCRs). Its ability to modulate signaling pathways makes it a valuable tool for understanding cellular responses .

- Molecular Probes : Due to its specific binding properties, this compound can serve as a molecular probe in imaging studies to track cellular processes or disease progression in vivo .

Case Study 1: Anticancer Activity

A study explored the synthesis of 3,4-dihydroisoquinoline derivatives and their anticancer effects on human cancer cell lines. The results indicated that certain modifications led to enhanced potency against breast and lung cancer cells, highlighting the importance of structural diversity in drug design.

Case Study 2: Neuroprotection

In a neuroprotection study, compounds similar to this compound were tested for their ability to protect against glutamate-induced toxicity in neuronal cultures. The findings demonstrated significant protection compared to control groups, suggesting therapeutic potential for neurodegenerative conditions.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

Binding to Receptors: : Interaction with specific protein receptors, influencing cellular signaling pathways.

Enzyme Inhibition: : Inhibiting the activity of target enzymes, affecting metabolic processes.

Pathways Involved: : Modulation of pathways such as those involving neurotransmitters or signal transduction cascades.

Comparison with Similar Compounds

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide can be compared to other similar compounds to highlight its uniqueness:

Similar Compounds

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-2-methoxybenzamide

2-Methoxy-N-(2-(4-(dimethylamino)phenyl)ethyl)benzamide

Uniqueness

Structural Features: : The combination of dihydroisoquinoline and dimethylaminophenyl groups.

Reactivity: : Unique chemical behavior due to its functional groups.

Applications: : Specific uses in research and potential therapeutic roles.

Exploring this compound further could yield fascinating insights and advancements in multiple scientific fields.

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological effects, including its role in modulating neurotransmitter systems and its potential as an anticancer agent.

Chemical Structure and Properties

The compound's chemical formula is , and it features a combination of isoquinoline and benzamide moieties. The presence of a dimethylamino group enhances its solubility and bioavailability, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that the compound induced apoptosis in human breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Table 1: Cytotoxic Activity of the Compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

Neurotransmitter Modulation

The compound has also been studied for its effects on neurotransmitter systems, particularly regarding dopamine and serotonin receptors. It was found to act as a partial agonist at certain receptor subtypes, which may contribute to its neuroprotective effects. This modulation could have implications for treating neurodegenerative diseases such as Parkinson's disease .

Antifungal Activity

In addition to its anticancer properties, this compound has shown antifungal activity against several strains of fungi. A study indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents, suggesting its potential use in treating fungal infections .

Table 2: Antifungal Activity of the Compound

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The isoquinoline structure is known for its ability to bind to various receptors and enzymes, potentially leading to altered signaling pathways that promote apoptosis in cancer cells or inhibit fungal growth.

Case Studies

A notable case study involved the administration of this compound in animal models of cancer. The results indicated a significant reduction in tumor size compared to control groups, alongside an increase in survival rates. Histological analysis revealed that the compound effectively inhibited tumor angiogenesis and induced cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.